![molecular formula C15H9N5O5S B2552200 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-98-5](/img/structure/B2552200.png)
2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
The compound 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of benzamide and thiadiazole, which are known for their biological properties. Although the exact compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds involves the use of microwave-assisted, solvent-free methods, which are efficient and environmentally friendly. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, indicating that similar methods could potentially be applied to the synthesis of 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide . Additionally, the synthesis of related thiadiazole compounds involves ring-opening reactions and intermolecular cyclization, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using spectroscopic methods and X-ray diffraction. For example, the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide, a compound with a similar nitro and benzamide substitution pattern, was elucidated, revealing the orientation of nitro groups and the dihedral angle between aromatic rings . This information can be extrapolated to predict the molecular structure of 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide.
Chemical Reactions Analysis
The reactivity of thiadiazole derivatives is characterized by their ability to undergo ring-opening reactions and to form various heterocyclic compounds. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can react with nucleophiles to form esters, amides, and heterocyclic analogs . This suggests that the compound of interest may also exhibit diverse reactivity, allowing for the synthesis of a range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide and thiadiazole derivatives are influenced by their functional groups. The presence of nitro groups, for example, can affect the electron distribution and reactivity of the compound. The antimicrobial activity of related N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives has been evaluated, indicating that the compound may also possess biological activities . The crystal structure of a related compound provides insights into the potential intermolecular interactions and stability of the crystal lattice .
Scientific Research Applications
Stability and Degradation Pathways
A study on nitisinone, a compound with structural similarities, explored its stability and degradation products under different conditions. This research contributes to understanding the stability of similar compounds, including 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and their potential environmental impacts or applications in medicinal chemistry (Barchańska et al., 2019).
Synthesis and Green Chemistry
Research into synthesizing related heterocyclic compounds, like 5,5′-Methylene-bis(benzotriazole), showcases the development of practical and environmentally benign methods. These methodologies can be adapted for the synthesis of 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, highlighting the importance of green chemistry in producing such compounds (Gu et al., 2009).
Antitumor Activity and Medicinal Applications
The antitumor activities of imidazole derivatives, including those with nitro and thiadiazole groups, have been extensively reviewed. These studies demonstrate the potential of compounds like 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide in the development of new antitumor drugs and their diverse biological properties (Iradyan et al., 2009).
Repurposed Drug Applications
Nitazoxanide, another nitrothiazole compound, has been explored for its wide range of applications against various infections and diseases, suggesting the versatility of the nitrothiazole group in medicinal chemistry. This breadth of application underscores the potential of structurally similar compounds for various therapeutic purposes (Bharti et al., 2021).
DNA Binding and Photoprotective Properties
Studies on Hoechst 33258 and its analogues, which include nitrobenzyl and nitrophenyl groups, have shown strong binding to DNA and potential uses as radioprotectors and topoisomerase inhibitors. These findings hint at the possible applications of nitro-substituted thiadiazoles in molecular biology and medicine (Issar & Kakkar, 2013).
properties
IUPAC Name |
2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O5S/c21-13(11-6-1-2-7-12(11)20(24)25)16-15-18-17-14(26-15)9-4-3-5-10(8-9)19(22)23/h1-8H,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCYPVDHERGBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
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